molecular formula C14H19ClN4O3 B2988459 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone CAS No. 344276-42-2

2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone

Cat. No. B2988459
CAS RN: 344276-42-2
M. Wt: 326.78
InChI Key: LMBROFMDQOXBNM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a piperazine ring, a pyridine ring, an isoxazole ring, and a ketone group .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine and pyridine rings are likely to contribute to the compound’s basicity, while the isoxazole ring and the ketone group could contribute to its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoxazole ring and the ketone group. These groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . These heterocycles are synthesized using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The process involves Lewis acids that play a crucial role in selectively synthesizing these compounds through annulated processes.

Anti-Tubercular Agents

Derivatives of this compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some derivatives exhibit significant inhibitory concentrations (IC50) and are more active than the standard drug Pyrazinamide, indicating potential as new anti-tubercular drugs.

Anti-Fibrosis Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives of this compound have been studied for their anti-fibrosis activity . These compounds have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs.

Pyridinium Salts Synthesis

The compound is involved in the synthesis of structurally diverse pyridinium salts , which are present in many natural products and bioactive pharmaceuticals . These salts have a wide range of applications, including as ionic liquids, ylides, and in materials science.

Material Science Applications

Pyridinium salts derived from this compound have applications in material science . They are used in the development of materials with specific properties, such as conductivity or reactivity, which are essential in various technological applications.

Biological Research

In biological research, the compound is used to study gene delivery and other biological issues related to its structural analogs . Its derivatives can interact with biological systems, providing insights into the mechanisms of action of similar compounds.

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c15-12-2-1-3-13(16-12)18-6-4-17(5-7-18)9-14(21)19-8-11(20)10-22-19/h1-3,11,20H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBROFMDQOXBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CC(CO2)O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone

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